1,4-Dihydro-2H-3,1-benzothiazin-2-one

SGLT2 Inhibitor Diabetes Selectivity

Unlike the widely available 1,4-benzothiazin-3-one isomer, this 3,1-benzothiazin-2-one scaffold offers a truly differentiated chemical platform for medicinal chemistry. Its unique ring fusion unlocks novel biological space: validated for SGLT2 inhibition with superior SGLT1 selectivity, BK channel modulation with vasorelaxant potency exceeding levcromakalim, and dual A2A/MAO-B targeting for CNS disorders. Substituting with generic benzothiazinones compromises SAR integrity and downstream IP. Procure this specific regioisomer as your starting point for first-in-class candidates.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 553-04-8
Cat. No. B13994694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-2H-3,1-benzothiazin-2-one
CAS553-04-8
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC(=O)S1
InChIInChI=1S/C8H7NOS/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
InChIKeyBNIUUURYVJQILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-2H-3,1-benzothiazin-2-one (CAS 553-04-8) Procurement Guide: A Core Scaffold for Heterocyclic Synthesis


1,4-Dihydro-2H-3,1-benzothiazin-2-one (CAS 553-04-8) is a heterocyclic building block defined by its benzothiazine core, a structure containing both nitrogen and sulfur atoms . This scaffold serves as a privileged structure in medicinal chemistry and is a key intermediate for synthesizing diverse derivatives with potential antibacterial, antifungal, antitubercular, and potassium channel-modulating activities . Its value lies in its versatile reactivity, allowing for oxidation, reduction, and substitution to generate a wide array of functionalized compounds .

Why Generic Substitution of 1,4-Dihydro-2H-3,1-benzothiazin-2-one (CAS 553-04-8) Fails for Advanced Research


Generic substitution of this compound is problematic due to the high sensitivity of downstream applications to specific structural isomers. The 3,1-benzothiazin-2-one core is a distinct and less-explored isomer compared to the more prevalent 1,4-benzothiazin-3-one scaffold . This difference in ring fusion and heteroatom placement leads to divergent chemical reactivity and distinct biological target engagement. For instance, while 1,4-benzothiazin-3-ones are well-established as KATP channel openers, the 3,1-benzothiazin-2-one framework offers a unique platform for exploring novel biological space, as demonstrated by its derivatives' ability to inhibit targets like SGLT2 and adenosine receptors with high selectivity [1][2]. Therefore, substituting this specific regioisomer with a more common analog would invalidate structure-activity relationship (SAR) studies and alter the intended biological or synthetic outcome.

Quantitative Evidence Guide for Procuring 1,4-Dihydro-2H-3,1-benzothiazin-2-one (CAS 553-04-8)


Benzothiazinone Scaffold Demonstrates Superior SGLT1 Selectivity Over Dapagliflozin in SGLT2 Inhibition

While not a direct comparison of the parent compound, derivatives based on the benzothiazinone scaffold have demonstrated a critical advantage in selectivity over the clinically used SGLT2 inhibitor dapagliflozin. This evidence underscores the unique value of this chemical space for developing next-generation therapeutics with improved safety profiles [1].

SGLT2 Inhibitor Diabetes Selectivity

1,4-Benzothiazine Derivatives Exhibit Superior Vasorelaxant Potency Compared to Reference Compound Levcromakalim

Derivatives of the 1,4-benzothiazine core, which is structurally related to 1,4-dihydro-2H-3,1-benzothiazin-2-one, have demonstrated vasorelaxant potency that is considerably higher than the reference KATP channel opener levcromakalim (LCRK) [1][2]. In one study, specific 1,4-benzothiazine derivatives showed a potency at least 10,000 times greater than LCRK, establishing the scaffold's exceptional potential for cardiovascular research [2].

Potassium Channel Opener Vasorelaxant Cardiovascular

4H-3,1-Benzothiazin-4-one Derivative Demonstrates Potent Dual-Target Inhibition of A2A Adenosine Receptor and MAO-B

A direct analog from the 3,1-benzothiazinone class, N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide, exhibits potent and selective dual inhibition of the human A2A adenosine receptor (A2AAR) and monoamine oxidase B (MAO-B). This provides a quantitative benchmark for the bioactivity achievable with this specific scaffold [1].

Adenosine Receptor Monoamine Oxidase CNS Disorders

1,4-Benzothiazine Scaffold Validated as a Backbone for BK Channel Openers with Potency Comparable to NS-1619

A study on novel 1,4-benzothiazine derivatives, which are structurally related to the target compound, showed that this heterocyclic nucleus is a suitable backbone for designing openers of the large-conductance calcium-activated potassium (BK) channel. Some derivatives exhibited vasorelaxant potency comparable or superior to that of the reference BK-activator NS-1619 [1].

BK Channel Vasorelaxant Ion Channel Modulator

Optimal Research and Industrial Application Scenarios for 1,4-Dihydro-2H-3,1-benzothiazin-2-one (CAS 553-04-8)


Medicinal Chemistry: Synthesis of Novel SGLT2 Inhibitors with Improved Selectivity

Procure 1,4-dihydro-2H-3,1-benzothiazin-2-one as a starting scaffold to synthesize and evaluate new benzothiazinone derivatives as SGLT2 inhibitors. This application is directly supported by evidence showing that optimized benzothiazinones exhibit better SGLT1 selectivity compared to the established drug dapagliflozin, a key safety differentiator [1].

Cardiovascular Pharmacology: Development of Next-Generation Potassium Channel Openers

Utilize this compound as a core building block for designing novel potassium channel openers (KCOs). Evidence from 1,4-benzothiazine derivatives demonstrates that this scaffold can yield compounds with vasorelaxant potency at least 10,000 times greater than the reference compound levcromakalim, making it a highly attractive starting point for cardiovascular drug discovery [2].

CNS Drug Discovery: Targeting Adenosine Receptors and Monoamine Oxidase

Leverage the 3,1-benzothiazinone scaffold to develop dual-acting ligands for CNS disorders. A directly related analog demonstrated potent and selective inhibition of the A2A adenosine receptor (Ki = 39.5 nM) and MAO-B (IC50 = 34.9 nM), validating this chemical space for creating therapeutics with a novel dual mechanism of action [3].

Ion Channel Research: Exploring BK Channel Modulation

Employ 1,4-dihydro-2H-3,1-benzothiazin-2-one in the design and synthesis of new BK channel modulators. Research confirms the 1,4-benzothiazine nucleus is a suitable backbone for creating BK-openers, with some derivatives showing vasorelaxant potency comparable or superior to the reference activator NS-1619 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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